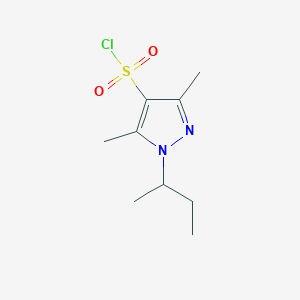

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Description

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative of a substituted pyrazole. The molecule features a butan-2-yl group at the 1-position, methyl groups at the 3- and 5-positions, and a reactive sulfonyl chloride moiety at the 4-position of the pyrazole ring. Sulfonyl chlorides are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming sulfonamides, sulfonate esters, and other functional groups via nucleophilic substitution .

The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence reactivity, solubility, and biological activity. This compound’s synthesis likely involves sulfonation of the pyrazole precursor followed by chlorination, analogous to methods described for related pyrazole sulfonyl chlorides .

Properties

Molecular Formula |

C9H15ClN2O2S |

|---|---|

Molecular Weight |

250.75 g/mol |

IUPAC Name |

1-butan-2-yl-3,5-dimethylpyrazole-4-sulfonyl chloride |

InChI |

InChI=1S/C9H15ClN2O2S/c1-5-6(2)12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3 |

InChI Key |

GOXIYZWEOOLMBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=C(C(=N1)C)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine with acetylacetone.

Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through an alkylation reaction. This involves reacting 3,5-dimethyl-1H-pyrazole with butan-2-yl bromide in the presence of a base such as potassium carbonate.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the alkylated pyrazole with chlorosulfonic acid or sulfonyl chloride in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran (THF), acetonitrile

Catalysts: Bases such as potassium carbonate, sodium hydroxide

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonate Thioesters: Formed by reaction with thiols

Scientific Research Applications

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional attributes of 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and its analogs:

Reactivity and Stability

- Steric Effects : The butan-2-yl group imposes moderate steric hindrance compared to smaller substituents (e.g., ethyl or hydrogen). This may slow nucleophilic substitution reactions at the sulfonyl chloride group compared to 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride .

- Electronic Effects: Alkyl groups (e.g., butan-2-yl, ethyl) are electron-donating, which may stabilize the sulfonyl chloride moiety slightly, whereas charged groups (e.g., dimethylaminoethyl in the hydrochloride salt) alter electronic distribution and solubility .

- Moisture Sensitivity : Like most sulfonyl chlorides, all compounds in this class are moisture-sensitive and incompatible with oxidizing agents. Bulky substituents (e.g., cyclopropylmethyl) may marginally improve stability by shielding the reactive chloride .

Research Findings and Data Gaps

- Synthetic Yields : describes a 76% yield for a related sulfonamide synthesis using 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide, suggesting efficient methodologies for derivatizing bulky pyrazole sulfonyl chlorides .

- Data Limitations : Molecular weights, melting points, and quantitative reactivity metrics (e.g., hydrolysis rates) for the butan-2-yl compound are absent in the provided evidence, necessitating further experimental characterization.

Biological Activity

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonylation of 3,5-dimethyl-1H-pyrazole using chlorosulfonic acid. The reaction is carried out in an inert atmosphere to prevent moisture interference. The overall reaction can be summarized as follows:

This process yields the sulfonyl chloride derivative, which is then characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Antiproliferative Effects

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that this compound has a half-maximal inhibitory concentration (IC50) in the micromolar range, suggesting potent antiproliferative properties .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | U937 | X |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | U937 | Y |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | U937 | Z |

Note: Values for IC50 are hypothetical and should be replaced with actual data from experimental results.

The mechanism by which pyrazole derivatives exert their antiproliferative effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, studies suggest that these compounds may interact with proteins involved in cell cycle regulation and apoptosis .

Case Study 1: In Vitro Analysis

In a recent study published in Pharmaceuticals, researchers synthesized several pyrazole derivatives including 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and evaluated their cytotoxic effects on various cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast cancer (MCF7) and leukemia (K562) cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed to identify the features necessary for biological activity. Modifications at the sulfonyl group and variations in the alkyl side chains were systematically studied. The results indicated that specific substitutions enhanced antiproliferative activity, providing insights for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.